4-(1-Amino-2-hydroxyethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-2-hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H10N2O It is characterized by the presence of a benzonitrile group substituted with an amino and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-hydroxyethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with hydroxylamine hydrochloride to form 4-cyanobenzaldoxime, which is then reduced to this compound. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalytic hydrogenation processes. This method allows for the efficient conversion of precursor compounds to the desired product with high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) is common in these processes .
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-hydroxyethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under the influence of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation with Pd/C or PtO2
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Primary amines
Substitution: Nitrated, sulfonated, or halogenated aromatic compounds
Scientific Research Applications
4-(1-Amino-2-hydroxyethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects and as a building block in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets. The amino and hydroxyethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The nitrile group can also participate in nucleophilic addition reactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Amino-2-hydroxyethyl)benzonitrile
- 4-(1-Amino-2-hydroxyethyl)-3-fluorobenzonitrile
- 4-(1-Amino-2-hydroxyethyl)-3-chlorobenzonitrile
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its fluorinated or chlorinated analogs, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific applications .
Properties
IUPAC Name |
4-(1-amino-2-hydroxyethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-5-7-1-3-8(4-2-7)9(11)6-12/h1-4,9,12H,6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSZAQXPEBIDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.